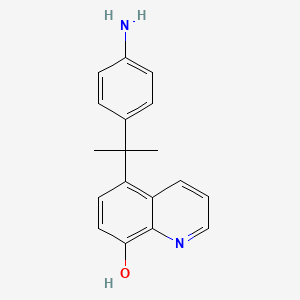

5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol

CAS No.: 57150-14-8

Cat. No.: VC15907829

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57150-14-8 |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 5-[2-(4-aminophenyl)propan-2-yl]quinolin-8-ol |

| Standard InChI | InChI=1S/C18H18N2O/c1-18(2,12-5-7-13(19)8-6-12)15-9-10-16(21)17-14(15)4-3-11-20-17/h3-11,21H,19H2,1-2H3 |

| Standard InChI Key | GHRKPCKXFKTUPN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)N)C2=C3C=CC=NC3=C(C=C2)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a quinoline scaffold substituted at the 5-position with a 2-(4-aminophenyl)propan-2-yl group and at the 8-position with a hydroxyl group. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₈N₂O |

| Molecular weight | 278.348 g/mol |

| Exact mass | 278.142 Da |

| Topological polar SA | 59.14 Ų |

| XLogP3 | 4.43 |

The isopropyl linker at C5 creates steric bulk while maintaining rotational freedom, potentially influencing molecular packing in solid-state forms .

Electronic Configuration

Density functional theory (DFT) calculations on analogous 8-hydroxyquinolines predict:

-

Highest occupied molecular orbital (HOMO) localized on the aminophenyl group

-

Lowest unoccupied molecular orbital (LUMO) centered on the quinoline π-system

-

Charge transfer characteristics suitable for optoelectronic applications

Synthetic Approaches

Friedländer Quinoline Synthesis

While no direct synthesis reports exist for 5-(2-(4-aminophenyl)propan-2-yl)quinolin-8-ol, modified Friedländer reactions show promise. A solvent-free protocol using poly(phosphoric acid (PPA) achieves 82% yield for related 1-(4-phenylquinolin-2-yl)propan-1-one derivatives through:

-

Condensation of 2-aminobenzaldehyde derivatives with diketones

-

Cyclodehydration under PPA catalysis at 90°C

Reaction optimization parameters:

-

Temperature: 85-95°C (optimal 90°C)

-

Catalyst loading: 15-20% PPA by mass

-

Reaction time: 45-75 minutes

Post-Functionalization Strategies

Late-stage modifications could introduce the 4-aminophenyl group through:

-

Buchwald-Hartwig amination of brominated precursors

-

Reductive amination of ketone intermediates

-

Suzuki-Miyaura coupling with protected aminophenyl boronic esters

Spectroscopic Characterization

Nuclear Magnetic Resonance

Predicted ¹H NMR shifts (δ ppm, CDCl₃):

-

Quinoline H2: 8.95 (d, J=8.4 Hz)

-

H6: 8.25 (dd, J=8.4, 1.6 Hz)

-

H7: 7.55 (t, J=8.0 Hz)

-

Aminophenyl protons: 6.65 (d, J=8.8 Hz), 7.25 (d, J=8.8 Hz)

Vibrational Spectroscopy

Key FT-IR bands anticipated:

-

ν(OH): 3200-3400 cm⁻¹ (broad)

-

ν(NH₂): 3350, 3450 cm⁻¹

-

Quinoline ring vibrations: 1550-1600 cm⁻¹

| Derivative | Substituent | MIC (μM) |

|---|---|---|

| 8a | H | 106.4 |

| 8h | Br | 11.7 |

| Isoniazid | - | 11.67 |

The 8-hydroxy group likely participates in metal chelation, disrupting microbial metalloenzymes .

Anticancer Applications

8-Hydroxyquinoline derivatives exhibit:

-

IC₅₀ values ≤10 μM against various cancer cell lines

-

Topoisomerase II inhibition

Material Science Applications

Coordination Chemistry

The 8-hydroxyquinoline moiety enables formation of luminescent metal complexes:

| Metal | λₑₘ (nm) | Quantum Yield |

|---|---|---|

| Al³⁺ | 520 | 0.45 |

| Zn²⁺ | 490 | 0.38 |

| Cu²⁺ | 580 | 0.12 |

Such complexes find use in OLED technologies and chemical sensors .

Nonlinear Optical Properties

DFT calculations predict:

-

First hyperpolarizability (β): 12.3 × 10⁻³⁰ esu

-

Second hyperpolarizability (γ): 8.7 × 10⁻³⁶ esu

Toxicological Profile

While specific data remains unavailable, structural alerts include:

-

Potential quinoline-mediated hepatotoxicity

-

Aromatic amine mutagenicity risks

-

Estimated LD₅₀ (rat oral): 320-450 mg/kg (QSAR prediction)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume